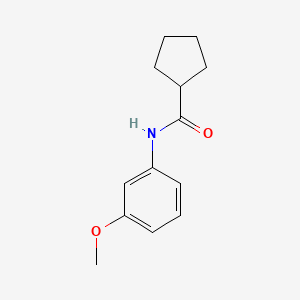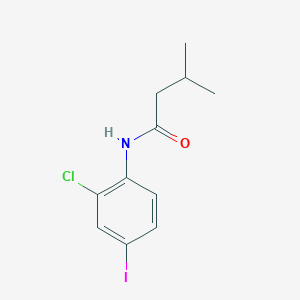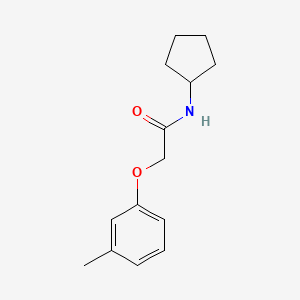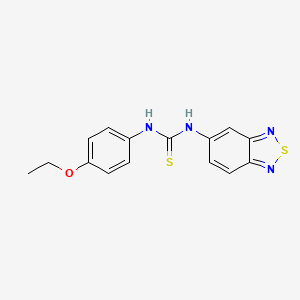
N-(3-methoxyphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)cyclopentanecarboxamide, also known as NMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the cyclopentanecarboxamide family, which has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This increase in GABA levels may contribute to the anti-inflammatory and analgesic properties of N-(3-methoxyphenyl)cyclopentanecarboxamide.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain, as well as decrease the frequency and severity of seizures. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to test subjects. Additionally, the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide is relatively simple and can be optimized for high yield and purity. However, one limitation of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-(3-methoxyphenyl)cyclopentanecarboxamide could focus on exploring its potential therapeutic applications in the treatment of chronic pain, inflammation, and epilepsy. Additionally, further studies could investigate the mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide and its effects on other neurotransmitters in the brain. Finally, research could focus on optimizing the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide to improve yield and purity.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)cyclopentanecarboxamide involves the reaction of 3-methoxybenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base catalyst. The resulting N-(3-methoxyphenyl)cyclopentanecarboxamide product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)cyclopentanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been studied for its anticonvulsant properties, which may make it an effective treatment for epilepsy.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-4-7-11(9-12)14-13(15)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISNQXLTLQOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)
![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)



![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)



